4-Quinolinamine, 6-fluoro-2-(2-fluorophenyl)-
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Overview
Description
Preparation Methods
The synthesis of 6-fluoro-2-(2-fluorophenyl)quinolin-4-amine typically involves the use of aniline, phenanthrene aldehydes, and vinyl pyrrolidone as starting materials. The amino Diel–Alder reaction is a common method used in its synthesis . Industrial production methods may involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to ensure efficient and environmentally friendly synthesis .
Chemical Reactions Analysis
6-fluoro-2-(2-fluorophenyl)quinolin-4-amine undergoes various chemical reactions, including:
Scientific Research Applications
6-fluoro-2-(2-fluorophenyl)quinolin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its derivatives exhibit antimicrobial, antiviral, and anticancer activities.
Medicine: It is investigated for its potential as an antimalarial, antimicrobial, and anticancer agent.
Industry: It is used in the production of dyes, catalysts, and materials .
Mechanism of Action
The mechanism of action of 6-fluoro-2-(2-fluorophenyl)quinolin-4-amine involves its interaction with molecular targets such as bacterial DNA gyrase and topoisomerase IV. These interactions inhibit DNA synthesis, leading to bacterial cell death. This mechanism is similar to that of other fluoroquinolones, which are known for their high antibacterial activity .
Comparison with Similar Compounds
6-fluoro-2-(2-fluorophenyl)quinolin-4-amine can be compared with other quinoline derivatives such as:
Ciprofloxacin: A widely used fluoroquinolone antibiotic.
Norfloxacin: Another fluoroquinolone with similar antibacterial properties.
Nalidixic acid: An older quinolone that lacks fluorine atoms but shares a similar mechanism of action. The uniqueness of 6-fluoro-2-(2-fluorophenyl)quinolin-4-amine lies in its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties
Properties
CAS No. |
189877-87-0 |
---|---|
Molecular Formula |
C15H10F2N2 |
Molecular Weight |
256.25 g/mol |
IUPAC Name |
6-fluoro-2-(2-fluorophenyl)quinolin-4-amine |
InChI |
InChI=1S/C15H10F2N2/c16-9-5-6-14-11(7-9)13(18)8-15(19-14)10-3-1-2-4-12(10)17/h1-8H,(H2,18,19) |
InChI Key |
CRSIMZKQQZEMBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C=C(C=C3)F)C(=C2)N)F |
Origin of Product |
United States |
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